molecular formula C11H9N3 B8769953 1-Amino-3-methylisoquinoline-6-carbonitrile

1-Amino-3-methylisoquinoline-6-carbonitrile

Cat. No. B8769953
M. Wt: 183.21 g/mol
InChI Key: MJGXIHYQQLOPFF-UHFFFAOYSA-N
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Patent
US06642253B2

Procedure details

Palladium acetate (0.28 g) was added to a heated mixture of trifluoro-methanesulfonic acid 1-amino-3-methylisoquinolin-6-yl ester (1.9 g), zinc cyanide (0.74 g) and triphenylphosphine (0.33 g) in 24 mL of N-methyl-pyrrolidone at 190° C. (exothermic!). Stirring was continued at 190° C. for 2 h After cooling to room temperature, ethyl acetate was added and the organic mixture washed with 2N aqueous ammonia, water and brine and dried (magnesium sulfate). Filtration and concentration afforded a brownish oil, which was purified by silica chromatography (dichloromethane/methanol=98/2) to give 0.68 g of the title compound. ESI-MS: 184 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trifluoro-methanesulfonic acid 1-amino-3-methylisoquinolin-6-yl ester
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Quantity
0.74 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8](OS(C(F)(F)F)(=O)=O)=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:20])[N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)(=O)C.[CH3:46][N:47]1CCCC1=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[C-]#N.[Zn+2].[C-]#N>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:46]#[N:47])=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:20])[N:3]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
trifluoro-methanesulfonic acid 1-amino-3-methylisoquinolin-6-yl ester
Quantity
1.9 g
Type
reactant
Smiles
NC1=NC(=CC2=CC(=CC=C12)OS(=O)(=O)C(F)(F)F)C
Name
Quantity
0.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
24 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0.28 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.74 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic mixture washed with 2N aqueous ammonia, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
afforded a brownish oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography (dichloromethane/methanol=98/2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=CC2=CC(=CC=C12)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.